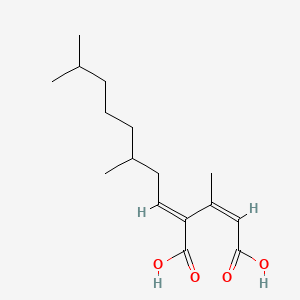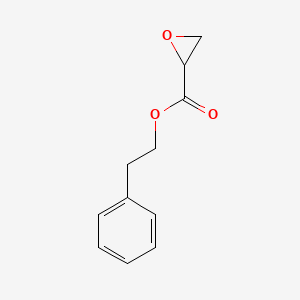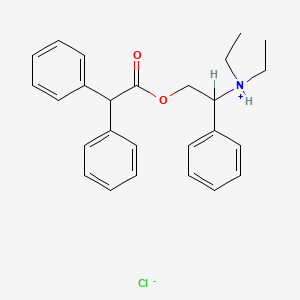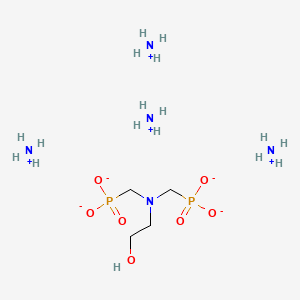![molecular formula C44H32N2O12 B13788925 (2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)
(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its multiple functional groups, including dioxopyrrolidinyl and oxobutoxy groups, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Analyse Des Réactions Chimiques
Types of Reactions: (2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate undergoes various chemical reactions, including substitution, addition, and condensation reactions. These reactions are facilitated by the presence of reactive functional groups such as dioxopyrrolidinyl and oxobutoxy .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while addition reactions can result in the formation of more complex structures .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, (2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate is used as a crosslinking agent for proteins and other biomolecules. This property makes it valuable in the study of protein-protein interactions and the development of biomaterials .
Medicine: Its ability to form stable complexes with biomolecules makes it a promising candidate for targeted drug delivery .
Industry: In industrial applications, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for use in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- (2,5-Dioxopyrrolidin-1-yl) 4-(pyren-1-yl)butanoate
- (2,5-Dioxopyrrolidin-1-yl) 2-(4-methylpiperazin-1-yl)acetate
- (2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate
Uniqueness: The uniqueness of (2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate lies in its complex structure and the presence of multiple reactive functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C44H32N2O12 |
|---|---|
Poids moléculaire |
780.7 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate |
InChI |
InChI=1S/C44H32N2O12/c47-31-11-8-26-20-24-6-10-28(56-18-2-4-38(54)58-46-35(51)15-16-36(46)52)22-30(24)42-40(26)43(31)41-29-21-27(9-5-23(29)19-25-7-12-32(48)44(42)39(25)41)55-17-1-3-37(53)57-45-33(49)13-14-34(45)50/h5-12,19-22H,1-4,13-18H2 |
Clé InChI |
RFBDKTFVIPLHHO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCCOC2=CC3=C4C5=C(C=CC(=O)C5=C6C7=C(C=CC(=C7)OCCCC(=O)ON8C(=O)CCC8=O)C=C9C6=C4C(=O)C=C9)C=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)


![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)

